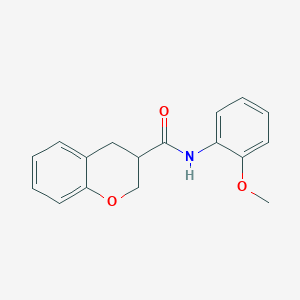

N-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Description

N-(2-Methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a partially saturated dihydrochromene core (3,4-dihydro-2H-chromene) linked to a 2-methoxyphenyl carboxamide group.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-16-9-5-3-7-14(16)18-17(19)13-10-12-6-2-4-8-15(12)21-11-13/h2-9,13H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSYOQRXYUMXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the condensation of 2-methoxybenzaldehyde with a suitable chromene precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives, including N-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the effectiveness of several chromene derivatives against six different cancer cell lines. The results demonstrated that certain compounds exhibited significant inhibition of cell proliferation, with IC50 values indicating strong anticancer activity. For instance, derivatives with specific substitutions showed enhanced cytotoxicity compared to others, suggesting that structural modifications can optimize their efficacy against cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 14f | A549 | <1.00 | Induction of apoptosis |

| 16c | A549 | <1.00 | Apoptosis via ROS production |

Receptor Antagonism

Another significant application of this compound lies in its role as a receptor antagonist. Specifically, it has been studied for its interaction with the P2Y6 receptor, which is implicated in various inflammatory and neurodegenerative diseases.

Case Study: P2Y6 Receptor Antagonism

Research has shown that certain chromene derivatives act as antagonists at the P2Y6 receptor. These compounds were tested in astrocytoma cells to assess their ability to inhibit calcium mobilization induced by UDP (uridine diphosphate). The findings revealed moderate affinity for the receptor, indicating potential therapeutic applications in managing conditions related to P2Y6 receptor activity .

Antioxidant Properties

In addition to their anticancer and receptor antagonism activities, chromene derivatives have been recognized for their antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases.

Synthesis and Structural Variability

The synthesis of this compound and its derivatives involves various synthetic routes that allow for structural variability. This variability is crucial as it enables researchers to explore different substitutions that can enhance biological activity.

Synthetic Approaches

Several synthetic methodologies have been developed for producing chromene derivatives. These include:

- Condensation Reactions : Utilizing starting materials such as flavanones.

- Functionalization Techniques : Employing reactions like Sonogashira coupling to introduce diverse functional groups at specific positions on the chromene scaffold.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s dihydrochromene core distinguishes it from oxidized chromene derivatives (e.g., 2H-chromene-2-one) found in analogs.

Table 1: Structural and Functional Comparison

Substituent Position and Pharmacological Implications

Metabolic and Toxicity Considerations

- This contrasts with the NBOMe series, where the 2-methoxyphenyl group contributes to potent serotonin receptor agonism and severe neurotoxicity .

- Chromene vs. Phenethylamine Scaffolds : The dihydrochromene core may mitigate the neurotoxic risks associated with NBOMe phenethylamines, though this remains speculative without direct studies.

Research Findings and Hypotheses

- Synthetic Feasibility : Analogous synthesis routes (e.g., refluxing with acetic acid/sodium acetate ) could be adapted for large-scale production, though purification challenges may arise due to the dihydro ring’s stability.

Biological Activity

N-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent scientific literature.

Chemical Structure and Properties

This compound features a chromene structure, which is known for its ability to interact with various biological targets. The presence of the methoxy group enhances its lipophilicity and may influence its biological activity.

Biological Activities

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 = 8.5 μM

- A549 (lung cancer) : IC50 = 0.9 μM

- Caco-2 (colorectal cancer) : IC50 = 9.9 μM

These results suggest that the compound may be as effective as standard chemotherapeutic agents like 5-fluorouracil and docetaxel in inhibiting cancer cell growth .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory mediators such as IL-6 and TNF-α in vitro, with IC50 values ranging from 20 to 40 µM for various derivatives . The mechanism involves the inhibition of enzymes associated with inflammatory pathways, potentially leading to reduced inflammation in conditions like arthritis or other inflammatory diseases .

3. Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and reduce oxidative damage .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and anticancer effects.

- Receptor Interaction : The compound may bind to specific receptors involved in signaling pathways related to inflammation and cancer progression .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated this compound's effects on A549 cells, demonstrating significant apoptosis induction and morphological changes indicative of cell death .

- Inflammation Model : In a model of LPS-induced inflammation, the compound effectively reduced levels of inflammatory cytokines and demonstrated a decrease in cell migration .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of chromene-carboxamide derivatives typically involves condensation reactions between substituted chromene intermediates and activated carboxamide precursors. For example, chromene-3-carboxylic acid derivatives can be coupled with 2-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. A purity threshold of ≥95% is standard for research-grade compounds.

- Structural Confirmation : Combine - and -NMR to verify methoxy, chromene, and carboxamide functional groups. FT-IR can confirm carbonyl stretches (1660–1680 cm) and aromatic C–H vibrations. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects. For example, similar chromene derivatives (e.g., 4-oxo-N-phenyl analogs) have been structurally validated via single-crystal diffraction (Mo-Kα radiation, R-factor < 0.05) .

- NOESY/ROESY NMR : Detects through-space interactions to confirm spatial arrangement of substituents, particularly the dihydrochromene ring’s conformation.

- ECD Spectroscopy : Compares experimental electronic circular dichroism with DFT-simulated spectra to assign enantiomeric purity in chiral derivatives .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Validate with crystallographic protein-ligand complexes (PDB entries).

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Cross-validate with experimental IC data from analogs (e.g., chromene-carboxamides with anti-inflammatory activity) .

- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to identify critical residue interactions .

Q. What strategies address discrepancies in biological assay results for this compound?

- Methodological Answer :

- Assay Reproducibility : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%).

- Metabolite Interference : Perform LC-MS/MS to detect degradation products or reactive metabolites in vitro.

- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule off-target effects. For example, structurally related azo-carboxamides show cross-reactivity with cytochrome P450 isoforms .

Experimental Design Considerations

Q. How should researchers design SAR studies for chromene-3-carboxamide derivatives?

- Methodological Answer :

- Core Modifications : Vary the chromene ring (e.g., dihydro vs. fully aromatic) and methoxyphenyl substituents (ortho, meta, para).

- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups to assess potency changes.

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. For instance, electron-withdrawing groups on the phenyl ring enhance kinase inhibition in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.